Famoxadone

Content Navigation

CAS Number

Product Name

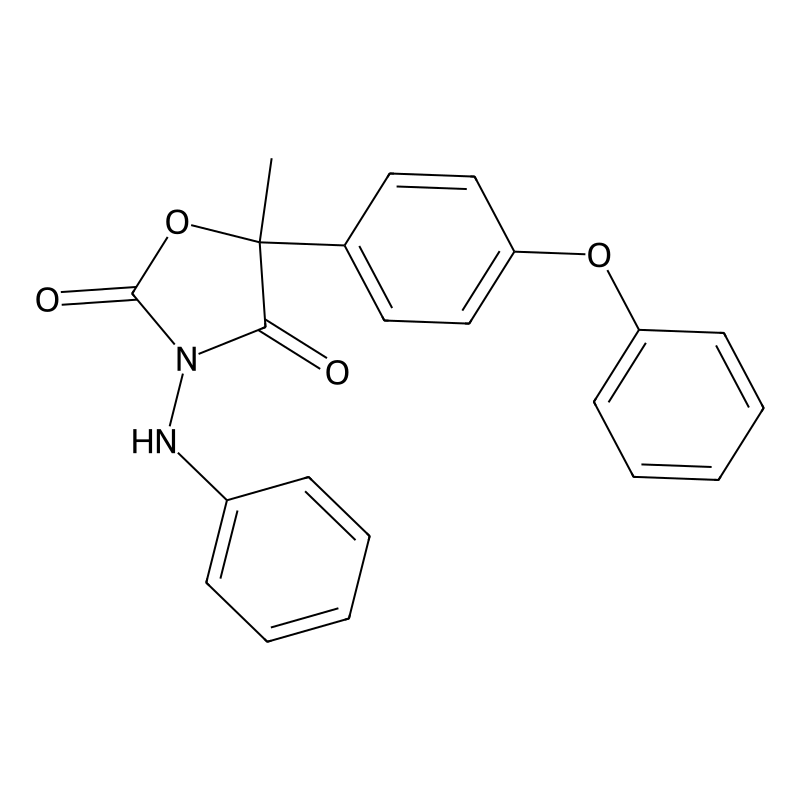

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L

In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C)

Synonyms

Canonical SMILES

Famoxadone is a highly lipophilic oxazolidinedione fungicide that acts as a Quinone outside Inhibitor (QoI), disrupting mitochondrial respiration at Complex III. From a procurement and formulation perspective, famoxadone is defined by its exceptionally low aqueous solubility (0.052 mg/L at 20°C) and high octanol-water partition coefficient (logP = 4.6) [1]. These properties drive its strong affinity for plant cuticular waxes, providing robust rainfastness and extended preventative residual activity. Unlike highly systemic, water-soluble fungicides, famoxadone remains concentrated at the site of application, making it an ideal candidate for co-formulation with translaminar or systemic active ingredients (such as cymoxanil) to achieve dual preventative and curative disease control [2].

Research & Procurement Fit

Substituting famoxadone with more common strobilurin-class QoI inhibitors, such as azoxystrobin, frequently leads to catastrophic efficacy failure in field applications facing resistant pathogen strains. While both compounds target Complex III, structural differences in their binding modalities mean that famoxadone retains significant activity against Alternaria solani isolates possessing the F129L cytochrome b mutation, whereas azoxystrobin suffers a massive loss of efficacy [1]. Furthermore, generic substitution with water-soluble alternatives compromises formulation rainfastness; famoxadone's specific lipophilicity ensures it binds tightly to the leaf cuticle rather than washing off during precipitation [2]. Consequently, buyers must procure famoxadone specifically when targeting strobilurin-resistant early blight or when engineering high-retention preventative sprays.

Substitution Risk

References

- [1] Pasche, J. S., et al. 'Effect of the F129L Mutation in Alternaria solani on Fungicides Affecting Mitochondrial Respiration.' Plant Disease, vol. 89, no. 3, 2005, pp. 269-278.

- [2] Ge, J., et al. 'Dissipation and residue of famoxadone in grape and soil.' Environmental Monitoring and Assessment, vol. 161, 2010, pp. 333-339.

Efficacy Retention Against F129L Mutated Pathogens

In vitro spore germination assays demonstrate that famoxadone maintains critical efficacy against Alternaria solani isolates carrying the F129L mutation, a scenario where standard strobilurins fail. Against these reduced-sensitivity strains, famoxadone exhibits only a 2- to 3-fold shift in sensitivity, whereas azoxystrobin suffers an approximate 12-fold loss of efficacy[1]. This structural resilience makes famoxadone indispensable for formulations deployed in regions with established strobilurin resistance.

| Evidence Dimension | In vitro sensitivity shift (EC50) against F129L mutant A. solani |

| Target Compound Data | Famoxadone: ~2- to 3-fold sensitivity shift |

| Comparator Or Baseline | Azoxystrobin: ~12-fold sensitivity shift |

| Quantified Difference | Famoxadone exhibits a 4x to 6x lower magnitude of resistance shift compared to azoxystrobin. |

| Conditions | In vitro spore germination assay. |

Buyers formulating for strobilurin-resistant markets must select famoxadone over azoxystrobin to ensure product performance and avoid field failures.

Stereoselective Pathogen Efficacy and Purity-Linked Usability

The stereochemistry of famoxadone profoundly impacts both its fungicidal potency and environmental safety profile. Research indicates that the S-enantiomer (S-famoxadone) is 3.00 to 6.59 times more effective against pathogens like Phytophthora infestans compared to the R-enantiomer. Crucially, S-famoxadone exhibits drastically lower aquatic toxicity, with a 96-hour LC50 for Danio rerio (zebrafish) exceeding 10 mg/L, whereas the R-enantiomer is highly toxic (LC50 = 0.105 mg/L) [1].

| Evidence Dimension | Pathogen bioactivity and aquatic toxicity (96h LC50) |

| Target Compound Data | S-Famoxadone: LC50 > 10 mg/L (low toxicity) |

| Comparator Or Baseline | R-Famoxadone: LC50 = 0.105 mg/L (high toxicity) |

| Quantified Difference | S-famoxadone is ~100x less toxic to zebrafish while being up to 6.59x more fungicidal. |

| Conditions | 96h acute toxicity assay in Danio rerio and in vitro pathogen bioassays. |

Procuring enantiopure S-famoxadone allows manufacturers to develop high-efficacy, eco-friendly formulations that easily pass stringent environmental regulatory thresholds.

Long-Term Co-Formulation Stability in Commercial Blends

Famoxadone demonstrates excellent chemical stability when co-formulated with other active ingredients, a critical factor for commercial viability. In regulatory stability trials for the commercial product Tanos 50DF (a water-dispersible granule containing 25% famoxadone and 25% cymoxanil), famoxadone showed no significant degradation of the active substance after two years of storage under ambient warehouse conditions [1].

| Evidence Dimension | Active ingredient degradation over time |

| Target Compound Data | Famoxadone (in 50DF co-formulation): No significant change in concentration |

| Comparator Or Baseline | Standard agrochemical shelf-life requirement (typically allowing up to 5-10% degradation) |

| Quantified Difference | Maintains >95% active ingredient integrity over 24 months. |

| Conditions | 2-year storage in commercial containers under ambient warehouse conditions. |

Validates famoxadone's suitability as a stable, long-shelf-life component in multi-active water-dispersible granule (WG/DF) manufacturing.

Physicochemical Partitioning for Cuticular Retention

Famoxadone's physicochemical profile is defined by an extremely low aqueous solubility (0.052 mg/L at 20°C) and a high octanol-water partition coefficient (logP = 4.6). In comparison, common systemic QoIs like azoxystrobin have a much lower logP (~2.5) and higher water solubility [1]. This high lipophilicity dictates that famoxadone strongly partitions into the lipophilic cuticular waxes of plant leaves, providing superior rainfastness and extended residual protection that highly water-soluble alternatives cannot match.

| Evidence Dimension | Octanol-water partition coefficient (logP) |

| Target Compound Data | Famoxadone: logP = 4.6 |

| Comparator Or Baseline | Azoxystrobin: logP ~ 2.5 |

| Quantified Difference | Famoxadone is over two orders of magnitude more lipophilic. |

| Conditions | Standard physicochemical profiling at 20°C. |

Buyers must select famoxadone when engineering preventative suspension concentrates (SC) intended for high-rainfall agricultural zones where cuticular binding is mandatory.

Resistance-Breaking Fungicide Formulations

Due to its unique ability to maintain efficacy against Alternaria solani strains carrying the F129L mutation, famoxadone is the preferred QoI active ingredient for formulations deployed in regions with documented strobilurin resistance. Procurement teams should prioritize famoxadone over azoxystrobin when developing early blight control programs for potatoes and tomatoes [1].

Enantiopure Eco-Friendly Agrochemical Development

The stark contrast in aquatic toxicity between famoxadone enantiomers makes S-famoxadone an ideal candidate for next-generation, environmentally sustainable crop protection products. Formulators can utilize enantiopure S-famoxadone to maximize fungicidal bioactivity while ensuring the final product meets strict regulatory thresholds for aquatic safety [2].

High-Rainfastness Preventative Co-Formulations

Famoxadone's high logP (4.6) and low water solubility make it the optimal choice for preventative sprays requiring strong cuticular wax binding. It is highly suited for co-formulation with systemic or translaminar curatives (like cymoxanil) in water-dispersible granules (WG) or suspension concentrates (SC), providing a stable, dual-action product with a proven 2-year shelf life [3].

Application Fit Matrix

References

- [1] Pasche, J. S., et al. 'Effect of the F129L Mutation in Alternaria solani on Fungicides Affecting Mitochondrial Respiration.' Plant Disease, vol. 89, no. 3, 2005, pp. 269-278.

- [2] Li, Y., et al. 'Chiral Fungicide Famoxadone: Stereoselective Bioactivity, Aquatic Toxicity, and Environmental Behavior in Soils.' Journal of Agricultural and Food Chemistry, vol. 69, no. 31, 2021, pp. 8633-8642.

- [3] Health Canada, Pest Management Regulatory Agency. 'Regulatory Note - Famoxadone/Tanos 50DF REG2003-10.' September 24, 2003.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 4.65 at pH 7

Melting Point

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Ten groups of 4 or 5 Crl:CD/BR (Sprague-Dawley) albino rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 at 5 or 100 mg/kg. One group (G) of 5 per sex had been exposed (oral gavage) to non-radiolabelled DPX-JE874 for fourteen consecutive days prior to the radiolabelled dose. Two other groups (B (4/sex) and E (5/sex)) received a single dose (oral gavage) of [14C-POP]DPX-JE874 at 100 mg/kg. Groups A, B, and C: the absorption half-lives of [14C-PA]DPX-JE874 in whole blood and plasma increased from 0.8 - 1.2 hours to 3.5 - 7.1 hours as the dose increased from 5 to 100 mg/kg. Absorption half-lives of [14C-POP]DPX-JE874 at 100 mg/kg were 0.4 to 1.4 hours. Elimination half-lives were 2 to 3 fold slower in whole blood compared to plasma with [14C-PA]DPX-JE874 (indication of binding to red blood cells). No indication of binding with [14C-POP]DPX-JE874. Groups D, E, F, G: No accumulation of [14C-PA]DPX-JE874 residues in organs and tissues was observed at 5 and 100 mg/kg 120 hours post-treatment. [14C-POP]DPX-JE874 treated animals (Group E, 100 mg/kg) showed highest radioactivity in fat (< 2 ppm). Gonads, uterus, adrenals, and bone marrow also contained slightly increased levels of 14C-residues (< 2 ppm) (possibly associated with body fat adhering to the tissues). > 75% of administered radiolabel was excreted in feces and less than 10% in urine during 24 hours post-dosing. There was no significant difference in the elimination profile between single (D, E, and F) and multiple (G) dosings, between sexes, nor between [14CPA]DPX-JE874 and [14C-POP]DPX-JE874. ... Groups H and I: Liver and fat were the two primary tissues for distribution of [14C-PA]DPX-JE874 residues at 5 hours (5 mg/kg) and 14 hours (100 mg/kg) post-dosing. At 36 hours (5 mg/kg) and 48 hours (100 mg/kg), liver was the only tissue containing slightly elevated residues.

Seven rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 or [14C-POP]DPX-JE874 at 5 mg/kg. The animals had biliary and duodenal cannulae surgically implanted 3 days prior to treatment. Bile was collected continuously and sampled 1, 3, 6, 10, 16, 24, 36, and 48 hours post-dosing. Urine and feces were collected 12, 24, and 48 hours after dosing. After the final urine and feces collection, cage washes were collected and analyzed. Blood was collected from all animals at termination (48 hours post-treatment). Carcasses were homogenized and analyzed for radioactivity. 30% to 39% of administered radiolabel was excreted in bile 1 to 10 hours post-dosing. Higher amounts of [14C-POP]DPX-JE874 (39%) than of [14C-PA]DPX-JE874 (31%) were excreted in males. The average urinary excretion of radiolabel was from 2% to 6% of administered dose. 56% to 65% of administered dose was excreted in feces. 0.22% and 0.31% of administered dose was found in blood of [14C-PA]DPX-JE874 treated males and females respectively at termination. 0.03% was found in blood of both males and females treated with [14C-POP]DPX-JE874. The average amount of radiolabel in carcasses ranged from 0.4% to 3.0%.

Six male beagle dogs received a single oral gavage dose of [14C-PA]DPX-JE874 at 15 mg/kg. 3 animals (Group A) were used for pharmacokinetic sampling (sacrificed at 96 hours post-dose), 3 others (Group B) were used for tissue distribution evaluation at the peak plasma concentrations (sacrificed 2 hours post-dose) observed in Group A. The final one was used as vehicle control (Group C) (sacrificed at 96 hours). The mean recovery of radioactivity from Group A dogs during 96 hours post-dosing was 7.67% in urine, 70.3% in feces, and 0.74% in cage wash and cage wipes. Peak mean excretion of radioactivity occurred during 24 to 48 hrs post-dosing in urine and during 12-24 hours in feces. ... Group mean radioactivity concentration in plasma peaked 2 hours post-dosing at 1.53 ppm and at 4 hours in RBCs (0.626 ppm). At 96 hours, values were 0.597 ppm (plasma) and 0.648 ppm (RBCs). The highest mean concentrations of radioactivity were detected in liver (1.34 ppm) and mesenteric fat (0.945 ppm) at the 96-hour sacrifice. Mean levels in aqueous humor, eye, and eye remainder were 0.091 ppm, 0.135 ppm, and 0.173 ppm, respectively. In Group B animals (2-hour sacrifice), the highest mean concentrations of radioactivity were found in liver (4.45 ppm), mesenteric fat (2.80 ppm), plasma (0.999 ppm), and RBCs (0.413 ppm). Residues in the aqueous humor, eye, and eye remainder were 0.061 ppm, 0.106 ppm, and 0.131 ppm, respectively.

For more Absorption, Distribution and Excretion (Complete) data for FAMOXADONE (6 total), please visit the HSDB record page.

Metabolism Metabolites

... Groups of 4 or 5 Crl:CD/BR (Sprague-Dawley) albino rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 at 5 or 100 mg/kg ... /or/ a single dose (oral gavage) of [14C-POP]DPX-JE874 at 100 mg/kg. ... Three radioactive components were observed in feces of both [14C-PA] and [14C-POP] treated animals. Unmetabolized 14C-DPX-JE874 was the major component. The other two were monohydroxylated (IN-KZ007) and di para hydroxylated (IN-KZ534) DPX-JE874. One major radioactive component (a sulfate conjugate) was observed in urine of [14C-POP] treated animals. The primary metabolite in urine from [14C-PA] treated animals coincided with 4-acetoxyaniline (HPLC).

Wikipedia

Use Classification

Fungicides

Methods of Manufacturing

Stability Shelf Life

Storage stability: No significant change in the level of active substance, nor in the container, was observed after two years' storage in the commercial container, under ambient warehouse conditions. /Tanos 50 DF/ /from table/

Explore Compound Types